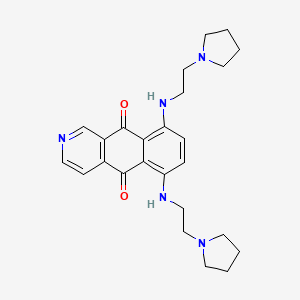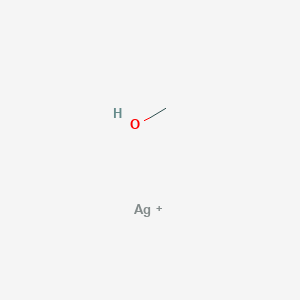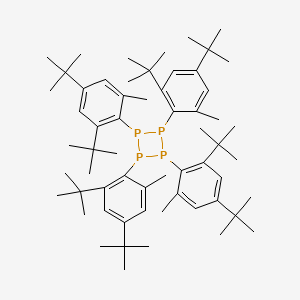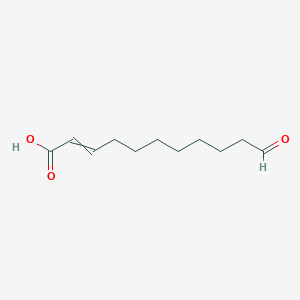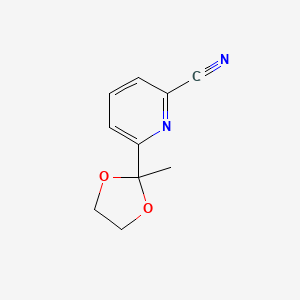![molecular formula C13H20BrNOSi B12561361 Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- CAS No. 143925-60-4](/img/structure/B12561361.png)
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a trimethylsilyl group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Bromination: Introduction of the bromine atom into the acetamide structure.
N-alkylation: Attachment of the phenylmethyl group to the nitrogen atom.
Silylation: Introduction of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets. The bromine atom and other functional groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Lacks the bromine atom.
Acetamide, 2-chloro-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- may confer unique reactivity and properties compared to its analogs
Conclusion
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a compound of interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.
Eigenschaften
CAS-Nummer |
143925-60-4 |
|---|---|
Molekularformel |
C13H20BrNOSi |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
N-benzyl-2-bromo-N-(trimethylsilylmethyl)acetamide |
InChI |
InChI=1S/C13H20BrNOSi/c1-17(2,3)11-15(13(16)9-14)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
KJCRBSVSWUKNBO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

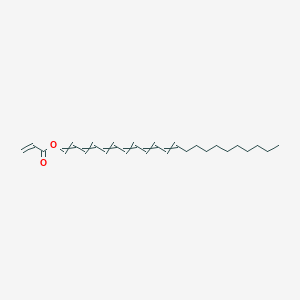
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
